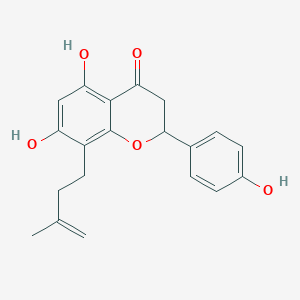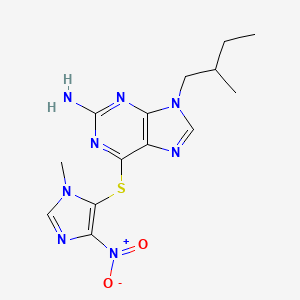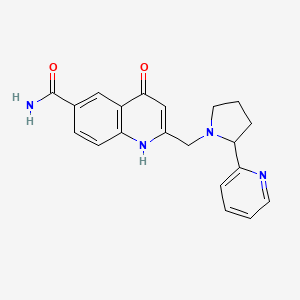
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a pyridine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the quinoline core.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial production methods may involve optimizing these synthetic routes to improve yield, scalability, and cost-effectiveness.
Análisis De Reacciones Químicas
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or inhibit topoisomerase in cancer cells, leading to anticancer activity.
Comparación Con Compuestos Similares
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide can be compared with similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities, but differ in their substituents and overall structure.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring and may have similar pharmacological properties, but differ in their core structure.
Pyridine Derivatives: These compounds include the pyridine moiety and may exhibit similar chemical reactivity, but differ in their overall molecular framework.
The uniqueness of this compound lies in its combination of these three structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H20N4O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-oxo-2-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-20(26)13-6-7-16-15(10-13)19(25)11-14(23-16)12-24-9-3-5-18(24)17-4-1-2-8-22-17/h1-2,4,6-8,10-11,18H,3,5,9,12H2,(H2,21,26)(H,23,25) |
Clave InChI |
CSXKWQLLKDOBBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


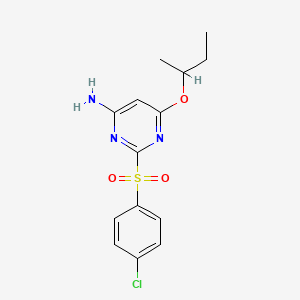

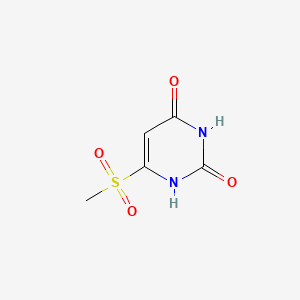
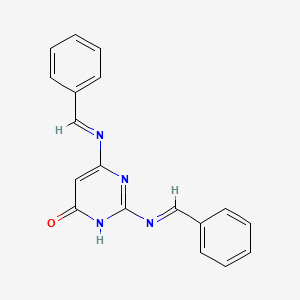
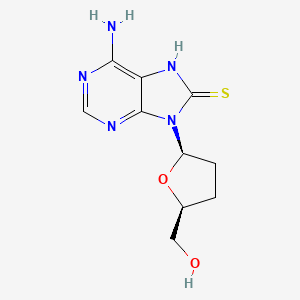
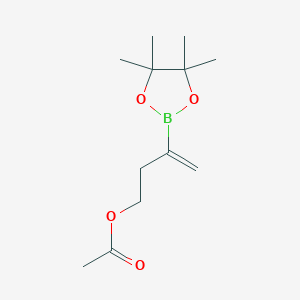
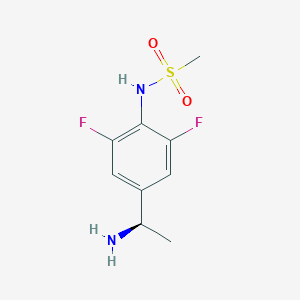
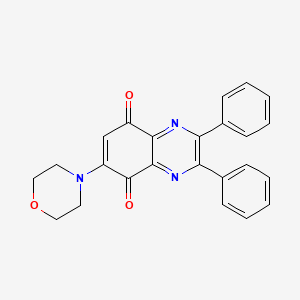

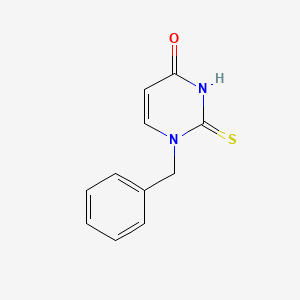

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
